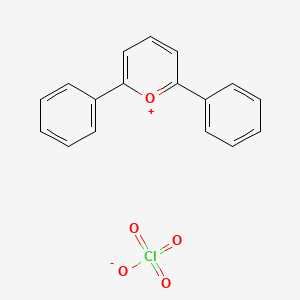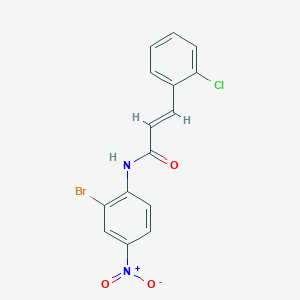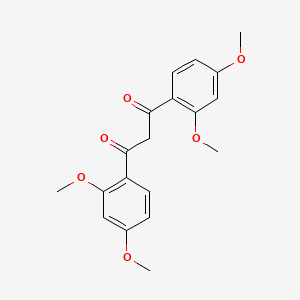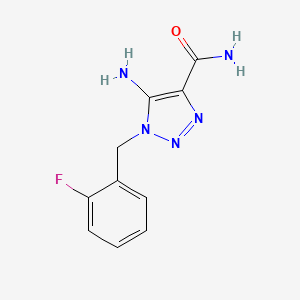![molecular formula C22H19ClN2O B2432550 2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole CAS No. 537009-42-0](/img/structure/B2432550.png)
2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the benzimidazole class of heterocyclic compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Wirkmechanismus
Target of Action
It is known that benzimidazole compounds, which include gnf-pf-3252, have been studied for their antiproliferative and antimicrobial activities . These compounds have shown potent activity against various cancer cell lines . Molecular docking studies have been carried out to identify potential targets of the antiproliferative effects of these compounds .
Mode of Action
It is known that benzimidazole compounds interact with their targets to exert antiproliferative effects . The interaction of these compounds with their targets leads to changes that inhibit the proliferation of cancer cells .
Biochemical Pathways
It is known that benzimidazole compounds can affect various biochemical pathways, leading to antiproliferative and antimicrobial effects .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
The result of GNF-Pf-3252’s action is the inhibition of proliferation in various cancer cell lines . Some benzimidazole compounds have shown potent antiproliferative activity against HeLa and A375 cancer cell lines, with IC50 values in the range of 0.02–0.04 µM . These compounds were less toxic to normal human cells than the positive control compound methotrexate .
Action Environment
It is known that environmental factors can influence the action of benzimidazole compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole typically involves the following steps:
-
Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions. For example, the reaction of o-phenylenediamine with formic acid or acetic acid can yield benzimidazole.
-
Introduction of the Phenethyl Group: : The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of benzimidazole with phenethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Attachment of the Chlorophenoxy Methyl Group: : The final step involves the reaction of the intermediate compound with 4-chlorophenoxy methyl chloride. This can be achieved through a nucleophilic substitution reaction, where the benzimidazole nitrogen acts as a nucleophile and attacks the electrophilic carbon of the chlorophenoxy methyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with potential biological activities.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the functional groups and potentially enhance the compound’s properties.
-
Substitution: : The chlorophenoxy methyl group can undergo nucleophilic substitution reactions. For example, reaction with nucleophiles such as amines or thiols can lead to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a valuable lead compound in drug discovery.
-
Biological Studies: : Researchers use this compound to study its effects on cellular processes and molecular pathways. It can serve as a tool to investigate the mechanisms of action of benzimidazole derivatives.
-
Industrial Applications: : The compound’s chemical properties make it suitable for use in the synthesis of advanced materials, such as polymers and catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole
- 5,6-dichloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole
Uniqueness
Compared to similar compounds, 2-((4-chlorophenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole has a unique combination of functional groups that contribute to its distinct chemical and biological properties. The presence of the phenethyl group enhances its lipophilicity and potential for membrane permeability, while the chlorophenoxy methyl group provides additional sites for chemical modification and interaction with biological targets.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-(2-phenylethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c23-18-10-12-19(13-11-18)26-16-22-24-20-8-4-5-9-21(20)25(22)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIGOAMDDXABRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(2,4-dichlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide](/img/structure/B2432479.png)
![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-methoxyphenyl)methanone](/img/structure/B2432481.png)
![2,3,5,6-tetramethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide](/img/structure/B2432482.png)


![1-[(2-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2432488.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2432490.png)
